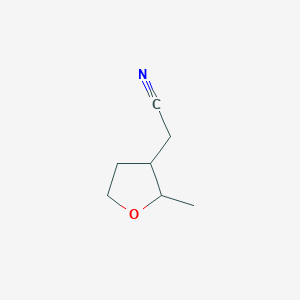
2-(2-Methyloxolan-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyloxolan-3-yl)acetonitrile is a chemical compound with the molecular formula C7H11NO. It is characterized by the presence of a nitrile group (-CN) attached to a 2-methyloxolane ring. This compound has garnered attention in scientific research due to its potential biological activity and various applications.
準備方法
The synthesis of 2-(2-Methyloxolan-3-yl)acetonitrile typically involves the reaction of 2-methyloxolane with acetonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
化学反応の分析
2-(2-Methyloxolan-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-(2-methyloxolan-3-yl)ethylamine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2-Methyloxolan-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-(2-Methyloxolan-3-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-(2-Methyloxolan-3-yl)acetonitrile can be compared with other similar compounds such as:
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
Acetonitrile: A common solvent in organic synthesis with a wide range of applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both 2-methyloxolane and acetonitrile, making it a versatile compound for various scientific and industrial applications.
生物活性
2-(2-Methyloxolan-3-yl)acetonitrile, with the molecular formula C7H11NO, is a chemical compound that has drawn attention in scientific research due to its potential biological activities. This compound features a nitrile group attached to a 2-methyloxolane ring, which contributes to its unique properties and potential applications in various fields including pharmacology and toxicology.
- Molecular Weight : 125.17 g/mol
- IUPAC Name : this compound
- InChI Key : UWDZSHDREPUSND-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to the nitrile functional group, which can undergo hydrolysis to form carboxylic acids. These acids may interact with various biochemical pathways, influencing cellular functions and potentially exhibiting therapeutic effects. Understanding the precise molecular targets remains an area for further exploration.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds related to this compound. For instance, derivatives containing similar oxolane structures were tested against several bacterial and fungal strains. The findings indicated varying degrees of efficacy:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 5d | Staphylococcus aureus | 64 µg/mL |
| Compound 5d | Escherichia coli | 128 µg/mL |
| Compound 5d | Candida albicans | 128 µg/mL |
| Compound 5d | Pseudomonas aeruginosa | 512 µg/mL |
These results suggest that modifications to the oxolane structure can enhance antimicrobial properties, indicating that similar derivatives of this compound may also exhibit significant biological activity against pathogens .
Case Studies
- Pharmacological Applications : A study explored the synthesis of oxolane derivatives and their pharmacological profiles, revealing that certain structural modifications led to enhanced interaction with biological targets involved in disease pathways .
- Toxicological Assessment : Research has indicated that while many nitriles can be toxic at high concentrations, the specific toxicity profile of this compound remains largely unexplored. Preliminary assessments suggest a need for comprehensive toxicological evaluations to determine safe usage levels in therapeutic contexts .
特性
IUPAC Name |
2-(2-methyloxolan-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDZSHDREPUSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














